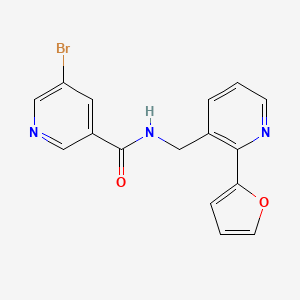
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H8BrN3O/c10-7-4-11-9 (12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2, (H,11,12,13) . This indicates that the compound contains a pyridine ring attached to a furan ring via a methylene bridge, and a bromine atom and a nicotinamide group attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.195. It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Antiprotozoal Activity
A notable application of compounds related to 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is in the synthesis of antiprotozoal agents. A study by Ismail et al. (2003) details the synthesis of compounds including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine from a precursor involving a similar structural framework. These compounds have demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, as well as curative effects in an in vivo mouse model for trypanosomal infections. This suggests potential for the development of treatments against protozoal infections (Ismail et al., 2003).
Coordination Compounds with Mercury(II)
Another research avenue is the exploration of coordination compounds of nicotinamide derivatives, which include nicotinic acid and N-methylnicotinamide, with mercury(II) halides and pseudohalides. Studies by Ahuja et al. (1975, 1978) discuss the potential for these compounds to form complex structures that can be distinguished by infrared spectroscopy, suggesting applications in materials science and coordination chemistry (Ahuja et al., 1975, Ahuja et al., 1978).
Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
Further research by Ismail et al. (2004) involves the synthesis of novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro and in vivo activity against protozoal infections. This underscores the potential of nicotinamide derivatives in the development of new therapeutic agents for treating diseases caused by protozoal pathogens (Ismail et al., 2004).
Metabolic Fate in Higher Plants
The metabolic fate of nicotinamide and its derivatives, including conversion into nicotinic acid and subsequent synthesis into pyridine nucleotides, has been studied in various plant materials. This research, conducted by Matsui et al. (2007), provides insight into the biochemical pathways and physiological roles of nicotinamide derivatives in plant metabolism, pointing to applications in agricultural biotechnology and plant science (Matsui et al., 2007).
Inhibition of Cytochrome P-450 2A6
Research by Denton et al. (2005) on 5- and 6-substituted 3-heteroaromatic analogues of nicotine, which include structures related to 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, has identified compounds that are potent inhibitors of human cytochrome P-450 2A6. This enzyme is a major nicotine metabolizing enzyme, and the study's findings could have implications for developing smoking cessation aids and understanding nicotine metabolism (Denton et al., 2005).
properties
IUPAC Name |
5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTHDFIRLFNLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)
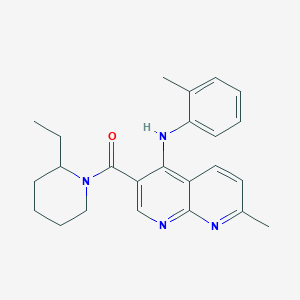
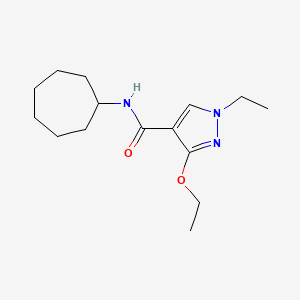
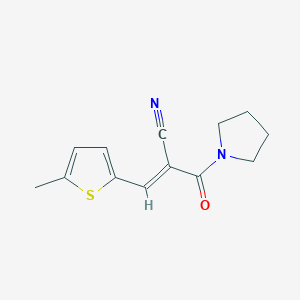
![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)
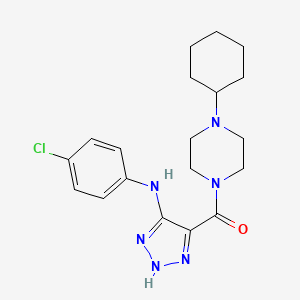
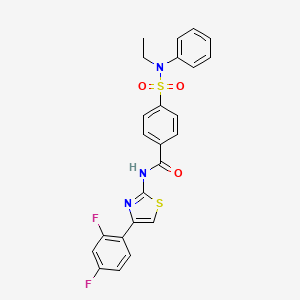
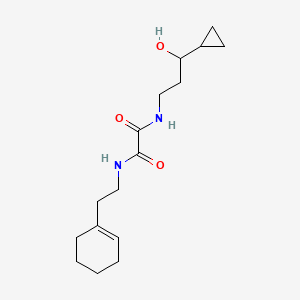
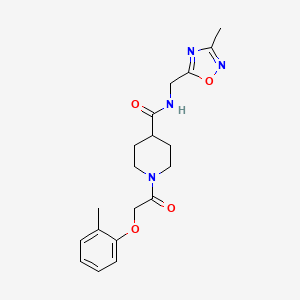
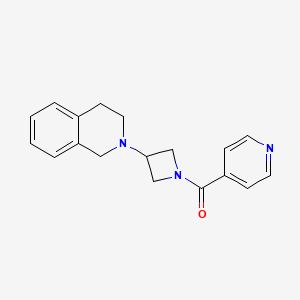
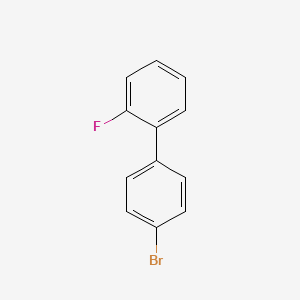
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)